molecular formula C15H14FNO2 B13795808 2-(Benzylamino)-2-(2-fluorophenyl)acetic acid

2-(Benzylamino)-2-(2-fluorophenyl)acetic acid

Cat. No.: B13795808
M. Wt: 259.27 g/mol
InChI Key: BFPKXUHPFGTYCO-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-(2-fluorophenyl)acetic acid (CAS 271583-21-2) is a chemical compound with the molecular formula C 15 H 14 FNO 2 and a molecular weight of 259.28 g/mol . As a derivative of phenylacetic acid featuring both benzylamino and fluorophenyl functional groups, it serves as a versatile building block in organic synthesis and pharmaceutical research . Compounds with this core structure are often investigated as potential intermediates in the development of active pharmaceutical ingredients (APIs) and for coupling reactions to create more complex molecules . Researchers value this compound for its potential use in exploring structure-activity relationships, particularly due to the role of the fluorine atom in modulating the molecule's electronic properties, lipophilicity, and metabolic stability . This product is strictly for Research Use Only and is not intended for human or animal consumption. For R&D purposes only.

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

2-(benzylamino)-2-(2-fluorophenyl)acetic acid

InChI

InChI=1S/C15H14FNO2/c16-13-9-5-4-8-12(13)14(15(18)19)17-10-11-6-2-1-3-7-11/h1-9,14,17H,10H2,(H,18,19)

InChI Key

BFPKXUHPFGTYCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2F)C(=O)O

Origin of Product

United States

Biological Activity

2-(Benzylamino)-2-(2-fluorophenyl)acetic acid is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structure that includes a benzylamino group and a fluorophenyl moiety, has garnered attention for its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H14FNO2
  • Key Functional Groups : Benzylamino and fluorophenyl
  • Physical Properties : The presence of the fluorine atom enhances the compound's biological activity and chemical stability, which is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant activity across various biological pathways. Here are some key findings regarding its biological effects:

  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and β-secretase, both of which are important targets in Alzheimer's disease research. For instance, modifications to similar compounds have shown promising results in inhibiting these enzymes, suggesting potential applications in neurodegenerative diseases .
  • Antiproliferative Activity :
    • In vitro studies demonstrated that derivatives of this compound can induce cell cycle arrest in cancer cells. For example, related compounds have shown G2/M phase arrest in HeLa cells, indicating a potential mechanism for anticancer activity through the regulation of cell cycle proteins .
  • Antimicrobial Properties :
    • Some studies have indicated that compounds with similar structures exhibit antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess such properties .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique features better. The following table summarizes some related compounds:

Compound NameStructure CharacteristicsUnique Features
3-Fluoro-benzylamino-acetic acidContains a fluorobenzene moietyDifferent substitution pattern affecting reactivity
4-Fluoro-benzylamino-acetic acidSimilar structure but with a different fluorine positionPotentially different biological activities
2-(Benzylamino)-2-(4-fluorophenyl)acetic acidContains a para-fluorophenyl groupUsed as an intermediate in pharmaceutical synthesis

Case Studies and Research Findings

  • Alzheimer's Disease Research :
    • A study focused on multifunctional compounds found that certain derivatives exhibited significant inhibitory potency against AChE (IC50 = 3.33 μM) and β-secretase (43.7% inhibition at 50 μM), highlighting their potential as therapeutic agents for Alzheimer's disease .
  • Cancer Research :
    • In another study, a related compound was shown to induce apoptosis in cancer cells by activating caspase-9 and decreasing Bcl-2 expression, marking it as a promising candidate for further development in cancer therapy .
  • Antimicrobial Activity :
    • An examination of various synthesized alkaloids revealed that compounds similar to this compound demonstrated good antimicrobial activity against strains like E. coli and C. albicans, suggesting potential applications in treating infections .

Scientific Research Applications

Neuropharmacology

One of the most significant applications of 2-(Benzylamino)-2-(2-fluorophenyl)acetic acid is in the treatment of central nervous system disorders. It has been investigated for its potential as a sodium channel blocker and monoamine oxidase B (MAO-B) inhibitor, which are critical mechanisms in managing conditions such as epilepsy, Parkinson's disease, and depression .

Case Study: Safinamide
Safinamide, a compound structurally related to this compound, has shown efficacy in treating Parkinson's disease by modulating glutamate release and inhibiting MAO-B activity. Clinical trials have demonstrated its effectiveness in improving motor functions and reducing off-time in patients with Parkinson's disease .

Alzheimer's Disease

Research has indicated that derivatives of this compound may exhibit inhibitory activity against acetylcholinesterase and β-secretase, two key enzymes involved in Alzheimer's disease pathology. A study reported that modifications to acetylcholinesterase inhibitors led to the discovery of multipotent agents capable of inhibiting both symptomatic and disease-modifying targets related to Alzheimer's .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various chemical pathways that allow for structural modifications aimed at enhancing biological activity. Recent studies have focused on optimizing synthetic routes to improve yield and purity while exploring different substituents that can influence pharmacological properties.

Synthesis Method Yield Conditions Notes
Cu₂O Catalysis70-95%DMSO at RTHigh atom economy; environmentally friendly
TiO₂-ZrO₂ Catalysis83-93%AcetonitrileShort reaction time; good yield

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments have been conducted to evaluate its effects on various biological systems, focusing on potential adverse effects and mechanisms of toxicity.

Case Study: Safety Evaluation
A comprehensive evaluation involving cell line studies has shown that while the compound exhibits beneficial pharmacological effects, it also necessitates careful monitoring for cytotoxicity at higher concentrations. The results indicated a dose-dependent response, highlighting the importance of dosage optimization in therapeutic applications .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

2-(Benzylamino)-2-(4-fluorophenyl)acetic Acid
  • Structure : Positional isomer with fluorine at the para position of the phenyl ring.
  • Molecular Weight: 259.28 g/mol (identical to the target compound due to shared formula C₁₅H₁₄FNO₂).
  • Key Differences :
    • The para-fluorine substitution reduces steric hindrance compared to the ortho-fluorine in the target compound.
    • Electronic effects differ due to altered resonance and inductive interactions.
  • Synthesis/Storage : Requires storage at 2–8°C, indicating sensitivity to temperature .
2-(2-Chlorophenyl)-2-fluoroacetic Acid
  • Structure: Chlorine replaces the benzylamino group, and fluorine is retained on the α-carbon.
  • Molecular Weight : ~188.58 g/mol (C₈H₆ClFO₂).
  • Synthesis : Synthesized via a charge-transfer complex method using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octanebis(tetrafluoroborate) in acetonitrile .
  • Applications: Potential intermediate in fluorination reactions.
2-(2-Fluorophenyl)acetic Acid
  • Structure: Parent compound lacking the benzylamino group.
  • Synthesis : Produced via electrochemical decarboxylation of 2-(2-fluorophenyl)acetic anhydride under KSCN-mediated conditions (17% yield) .
  • Relevance : Serves as a precursor for derivatives like anhydrides or esters.

Functional Group Variants

2-Amino-2-(2-fluorophenyl)acetic Acid
  • Structure: Amino group replaces benzylamino.
  • Molecular Weight: ~183.16 g/mol (C₈H₈FNO₂).
  • Key Differences: Reduced lipophilicity due to the absence of the benzyl group. Potential for altered biological activity, such as enzyme inhibition .
2-(6-Bromobenzofuran-3-yl)-2-(2-(2-fluorophenyl)acetamido)acetic Acid (Compound 49)
  • Structure : Incorporates a bromobenzofuran ring and acetamido group.
  • Synthesis : Derived from ester hydrolysis, yielding a compound with a 2-fluorophenylacetamido moiety .

Preparation Methods

Reaction Conditions

  • Starting Materials : 2-(2-fluorophenyl)acetic acid and benzylamine.
  • Coupling Reagents : Commonly used reagents include dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), or other carbodiimides.
  • Solvents : Dichloromethane (DCM), dimethylformamide (DMF), or ethanol.
  • Temperature : Room temperature to mild heating (25–60°C).
  • Reaction Time : Several hours to overnight.

Optimization and Challenges

  • DCC is effective but produces dicyclohexylurea by-products that complicate purification.
  • EDCI is preferred due to the water solubility of its urea by-product, facilitating easier purification.
  • Addition of catalytic amounts of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can improve coupling efficiency and reduce side reactions.

Representative Yields

Coupling Reagent Solvent Temperature Yield (%) Notes
DCC DCM RT 60–75 Difficult purification due to urea by-product
EDCI DMF RT 70–85 Easier purification, higher yield
EDCI + HOBt DMF RT 80–90 Improved coupling efficiency

Multi-Step Synthesis via Halogenated Precursors

An alternative approach involves preparing a halogenated intermediate such as 2-(2-fluorophenyl)acetyl chloride or bromide, followed by nucleophilic substitution with benzylamine.

Preparation of Halogenated Intermediate

  • Starting Material : 2-(2-fluorophenyl)acetic acid.
  • Reagents : Thionyl chloride (SOCl2) or oxalyl chloride to convert the acid to the acid chloride.
  • Conditions : Reflux in anhydrous solvent (e.g., DCM) with catalytic DMF.

Nucleophilic Substitution with Benzylamine

  • The acid chloride intermediate is reacted with benzylamine in an inert solvent (e.g., DCM or THF).
  • Base such as triethylamine is added to scavenge HCl formed during the reaction.
  • Reaction proceeds at 0°C to room temperature.

Advantages and Limitations

  • This method provides high purity products.
  • Requires careful control of moisture to prevent hydrolysis.
  • Acid chlorides are reactive and sometimes unstable, requiring immediate use.

Alternative Synthetic Strategies

  • Reductive amination : Condensation of 2-(2-fluorophenyl)acetaldehyde with benzylamine followed by reduction can yield the target compound.
  • Mannich-type reactions : Using formaldehyde, benzylamine, and 2-(2-fluorophenyl)acetic acid derivatives under acidic conditions.

Data Table: Summary of Preparation Methods

Method Key Steps Reagents/Conditions Yield (%) Purification Notes
Direct Amidation Acid + amine coupling EDCI, DMF, RT 70–90 Simple aqueous workup
Halogenated Intermediate Route Acid → acid chloride → amine substitution SOCl2, DCM, Et3N, 0–25°C 75–95 Requires dry conditions
Reductive Amination Aldehyde + amine + reducing agent NaBH3CN or NaBH4, MeOH, RT 60–80 May require chromatographic purification
Mannich Reaction Acid derivative + formaldehyde + amine Acidic medium, heat 50–70 Moderate selectivity

Research Discoveries and Notes

  • The presence of the 2-fluoro substituent on the phenyl ring influences the reactivity and biological activity of the compound.
  • Amidation reactions using EDCI are favored for scalability and ease of purification.
  • Multi-step halogenation followed by substitution offers high purity but requires stringent anhydrous conditions.
  • The benzylamino moiety can be introduced selectively without affecting the fluorine substituent.
  • Alkylation at the α-position of the acetic acid moiety can be achieved using strong bases (e.g., LDA) and alkyl halides, though this is more relevant for analog synthesis than the target compound itself.
  • Biological activity studies indicate that the benzylamino substituent enhances interaction with biological targets, justifying the synthetic efforts.

Q & A

Q. Table 1: Synthetic Route Comparison

MethodStarting MaterialsConditionsYield RangeChallenges
CondensationBenzylamine, 2-fluorophenylacetic acidHCl, reflux, 12–24 h60–75%Byproduct formation
Oxidation2-(Benzylamino)-2-(2-fluorophenyl)ethanolKMnO₄, H₂SO₄, 30°C50–65%Over-oxidation

Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic Region : Doublets (δ 7.2–7.8 ppm) from the 2-fluorophenyl group; coupling constants (J = 8–12 Hz) confirm ortho-fluorine .
    • Acetic Acid Moiety : A singlet near δ 3.8 ppm (CH₂) and a broad peak at δ 12–13 ppm (COOH).
  • IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O), 3300 cm⁻¹ (NH), and 1250 cm⁻¹ (C-F) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 274.1 (C₁₅H₁₄FNO₂).

Validation: Cross-reference with PubChem data (InChI Key: JCWUTEGWHABTTF-UHFFFAOYSA-N) for structural confirmation .

Advanced Research Questions

How can researchers optimize the enantiomeric purity of this compound, and what analytical methods validate stereochemical outcomes?

Methodological Answer:

  • Chiral Synthesis : Use enantioselective catalysts like FeBIPF₂ (2 mol%) with TMP base at –30°C to achieve >90% enantiomeric excess (ee) .
  • Resolution Techniques : Chiral HPLC (Daicel Chiralpak IG column, n-hexane/iPrOH = 9:1, 0.1% TFA) separates enantiomers (retention times: 14.5 min and 24.0 min) .
  • Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 210–230 nm.

Data Contradiction Tip : Discrepancies in ee values may arise from racemization during workup; monitor pH and temperature rigorously.

What strategies resolve contradictions in biological activity data between in vitro and in vivo studies of fluorinated amino acid derivatives like this compound?

Methodological Answer:

  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat S9 fractions) to identify rapid clearance pathways .
  • Solubility Optimization : Use co-solvents (DMSO/PEG 400) or prodrug formulations (methyl ester) to enhance bioavailability.
  • Target Engagement Studies : Employ radiolabeled (³H/¹⁴C) analogs to quantify receptor binding affinity in vivo vs. in vitro .

Case Study : Ortho-fluorine enhances lipophilicity (logP ~2.1) but may reduce aqueous solubility, necessitating formulation adjustments .

How does the ortho-fluorine substituent influence the compound’s reactivity and interactions with biological targets?

Methodological Answer:

  • Electronic Effects : Fluorine’s electronegativity withdraws electron density, polarizing the phenyl ring and altering hydrogen-bonding capacity.
  • Steric Effects : The ortho position creates steric hindrance, potentially blocking interactions with flat binding pockets (e.g., enzyme active sites) .
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals for reactivity insights.

Validation : Compare with non-fluorinated analogs (e.g., 2-(Benzylamino)-2-phenylacetic acid) to isolate fluorine’s role .

What are the stability profiles of this compound under varying storage conditions, and how should samples be preserved?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the benzylamino group under acidic/basic conditions; decarboxylation at >60°C.
  • Optimal Storage : Dark, inert atmosphere (argon), –20°C in amber vials. Lyophilization extends shelf life >12 months .
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC purity checks.

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